molecular formula C17H14N2O2 B12892383 5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)- CAS No. 57784-74-4

5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-

Cat. No.: B12892383
CAS No.: 57784-74-4
M. Wt: 278.30 g/mol
InChI Key: NSSRDMPOTKKYOY-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The molecular framework of this oxazolone derivative comprises a planar oxazolone ring fused with aromatic and imine substituents. X-ray diffraction studies of analogous compounds reveal bond lengths consistent with conjugated systems: the C=O bond in the oxazolone core measures approximately 1.21 Å, while the C=N bond in the (phenylmethyl)amino-methylene group extends to 1.28 Å, indicative of partial double-bond character. The (4E)-configuration positions the benzylamino and phenyl groups on opposite sides of the oxazolone plane, minimizing steric clashes and optimizing π-π stacking interactions between aromatic rings.

Table 1: Key bond parameters from crystallographic data of related oxazolones

Bond Type Length (Å) Angle (°)
Oxazolone C=O 1.21 -
C=N (imine) 1.28 -
Dihedral angle (oxazolone-aryl) - 12.5–15.7

The molecular weight of 264.28 g/mol and planar geometry facilitate dense crystal packing, as observed in derivatives like 4,4-dimethyl-2-phenyloxazol-5(4H)-one, which exhibits a density of 1.14 g/cm³.

Tautomeric Forms and Stereoelectronic Effects

Oxazolones exhibit keto-enol tautomerism, with the equilibrium influenced by substituents. In this compound, the (phenylmethyl)amino group stabilizes the keto form through resonance donation into the oxazolone ring, as evidenced by IR spectra showing a strong C=O stretch at 1750 cm⁻¹. Stereoelectronic effects further modulate reactivity: the electron-withdrawing oxazolone ring polarizes the imine group, enhancing electrophilicity at the methylene carbon.

Density functional theory (DFT) calculations on related systems demonstrate that substituents like benzylamino groups lower the energy barrier for tautomeric interconversion by 8–12 kcal/mol compared to alkyl derivatives. This aligns with experimental observations of rapid tautomerism in polar solvents, where the enol form becomes transiently populated.

Comparative Analysis with Related Oxazolone Derivatives

Structural modifications profoundly alter oxazolone properties. Compared to 4,4-dimethyl-2-phenyloxazol-5(4H)-one (C₁₁H₁₁NO₂), the benzylamino substituent in the target compound:

  • Increases molecular weight by 75.07 g/mol (189.21 vs. 264.28 g/mol)
  • Reduces volatility : The boiling point of 257.5°C for the dimethyl derivative contrasts with >300°C predicted for the benzylamino analog due to enhanced intermolecular forces.
  • Alters electronic profiles : The benzylamino group introduces a bathochromic shift of 20 nm in UV-Vis spectra relative to alkyl-substituted oxazolones.

Table 2: Property comparison of oxazolone derivatives

Property Target Compound 4,4-Dimethyl Derivative
Molecular Formula C₁₆H₁₂N₂O₂ C₁₁H₁₁NO₂
Molecular Weight (g/mol) 264.28 189.21
Predicted Boiling Point >300°C 257.5°C
λ_max (UV-Vis) 285 nm 265 nm

Hydrogen Bonding Patterns and Supramolecular Arrangements

The benzylamino group enables three-dimensional hydrogen-bonding networks. In crystalline phases, the NH group forms intermolecular bonds with carbonyl oxygens (N–H···O=C; 2.89 Å), while aromatic C–H groups engage in weaker C–H···O interactions (3.12 Å). These interactions promote layered supramolecular architectures, as visualized in DFT-optimized models showing alternating hydrophobic (aryl) and hydrophilic (oxazolone) regions.

In solution, hydrogen bonding with aprotic solvents like DMSO disrupts self-association, as shown by NMR peak sharpening upon solvent addition. This dynamic behavior underpins applications in supramolecular gels, where oxazolone derivatives form stimuli-responsive networks through reversible H-bonding.

Figure 1: Proposed hydrogen-bonding network in the crystalline phase

O=C  
 |  
N–H···O=C  
 |  
Aryl stacking (3.4 Å)  

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57784-74-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-(benzyliminomethyl)-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C17H14N2O2/c20-17-15(12-18-11-13-7-3-1-4-8-13)19-16(21-17)14-9-5-2-6-10-14/h1-10,12,20H,11H2

InChI Key

NSSRDMPOTKKYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(OC(=N2)C3=CC=CC=C3)O

Origin of Product

United States

Biological Activity

5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of 5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)- is C17H14N2O2C_{17}H_{14}N_{2}O_{2} with a molecular weight of 282.30 g/mol. The compound features an oxazolone ring structure, which is known for its reactivity and ability to form various derivatives that exhibit biological activity.

Biological Activity Overview

Research has indicated that oxazolones possess a wide range of biological activities, including:

  • Antioxidant Activity : Oxazolones have been shown to inhibit lipid peroxidation, a process linked to cellular damage. In studies, certain oxazolone derivatives demonstrated up to 86.5% inhibition of lipid peroxidation, suggesting strong antioxidant properties .
  • Anti-inflammatory Effects : Compounds derived from oxazolones have exhibited significant anti-inflammatory activities. For instance, in vivo studies indicated that specific derivatives could reduce carrageenan-induced paw edema, highlighting their potential as anti-inflammatory agents .
  • Enzyme Inhibition : The inhibition of lipoxygenase (LOX) has been a focal point in evaluating the therapeutic potential of oxazolone derivatives. Some derivatives showed IC50 values indicating effective inhibition of LOX activity, which is relevant for conditions like asthma and arthritis .

Antioxidant Activity

A study focusing on various oxazolone derivatives found that compounds such as 2a and 2c exhibited strong antioxidant effects. The average inhibition across multiple compounds was reported at 86.5%, demonstrating that structural modifications can enhance antioxidant capabilities .

Anti-inflammatory Studies

In a specific study involving the evaluation of anti-inflammatory properties, compounds derived from 5(4H)-Oxazolone were tested for their ability to inhibit nociception and edema formation. The results indicated that certain derivatives had a notable effect on reducing inflammation and pain response in animal models .

Enzyme Inhibition

The enzyme inhibition properties were assessed through various assays:

CompoundIC50 (μM)Activity Type
4c41Lipoxygenase Inhibition
4a28Lipoxygenase Inhibition
4b35Lipoxygenase Inhibition
Salicylic Acid100Reference Compound

These findings suggest that while some derivatives are potent inhibitors of LOX, they are less effective than standard reference compounds like kojic acid for tyrosinase inhibition .

Case Studies

  • Case Study on Lipid Peroxidation Inhibition : A series of experiments conducted on various oxazolone derivatives revealed that structural modifications significantly influenced their antioxidant capacity. Compounds with bulky substituents showed enhanced protective effects against oxidative stress markers in vitro.
  • Case Study on Anti-inflammatory Mechanisms : In vivo assessments using carrageenan-induced paw edema models demonstrated that specific oxazolone derivatives not only reduced swelling but also modulated inflammatory cytokine levels, indicating a dual mechanism involving both direct anti-inflammatory action and modulation of immune responses.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₁N₁O₂
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 17606-70-1

The structure of this oxazolone derivative features a five-membered heterocyclic ring with a phenyl group and an amino-methylene substituent, which contributes to its reactivity and biological activity.

Biological Activities

5(4H)-Oxazolone derivatives have been reported to exhibit a broad spectrum of biological activities:

Anti-inflammatory Activity

Research indicates that certain derivatives possess significant anti-inflammatory properties. For instance, compounds derived from oxazolones have shown promising results in reducing carrageenan-induced paw edema, demonstrating their potential as anti-inflammatory agents .

Analgesic Activity

Studies have demonstrated that specific oxazolone derivatives exhibit analgesic effects comparable to standard analgesics like pentazocine. The analgesic activity was assessed using pharmacological tests such as the writhing test and hot plate test, with some compounds showing superior efficacy .

Antioxidant Properties

5(4H)-Oxazolones have been evaluated for their ability to inhibit lipid peroxidation, with some compounds achieving up to 86.5% inhibition. This suggests their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Enzyme Inhibition

The inhibition of lipoxygenase and proteolytic enzymes has been observed with certain oxazolone derivatives, making them candidates for further development in treating diseases associated with inflammation and pain .

Case Studies

Several case studies illustrate the potential applications of 5(4H)-Oxazolone in drug development:

  • Synthesis of Benzamide Derivatives :
    A study synthesized various benzamide derivatives from oxazolones, which exhibited antibacterial and antiproteolytic activities. The structure-activity relationship (SAR) analysis guided the design of these compounds, leading to enhanced biological profiles[
  • Molecular Docking Studies :
    Molecular docking simulations have been employed to predict binding affinities of oxazolone derivatives against targets involved in pain and inflammation. These studies help elucidate the mechanisms by which these compounds exert their biological effects[
  • Toxicological Assessments :
    Acute toxicity studies on synthesized oxazolones revealed low toxicity levels, indicating their safety profile for further pharmacological exploration. Histopathological assessments confirmed that these compounds did not induce significant adverse effects in animal models[

Chemical Reactions Analysis

Regioselective Cascade Cyclizations

The oxazolone participates in divergent cyclization pathways depending on reaction partners:

With N-Acylglycines

  • Product : Indeno[2,1-c]pyran-3-ones .

  • Conditions : 80°C, NaOAc, Ac₂O.

  • Mechanism :

    • Sequential formation of two C–C and two C–O bonds.

    • Aromatization via intermediate lactonization .

Table 1: Reaction Optimization for Indeno[2,1-c]pyran-3-one Synthesis

EntryBaseTemp (°C)Time (h)Yield (%)
1NaOAc501.529
2NaOAc601.556
3NaOAc801.532
4CF₃COONa801.56
Data adapted from .

With Free Amino Acids

  • Product : 1-Oxazolonylisobenzofurans .

  • Conditions : 50–100°C, Ac₂O.

  • Mechanism :

    • 1,2-Addition at the aldehyde group.

    • 5-exo-dig cyclization to form isobenzofuran .

Key Observation : The Z/E configuration of the exocyclic double bond in products is confirmed via NMR and X-ray crystallography .

Nucleophilic Additions and Functionalization

The oxazolone’s α,β-unsaturated carbonyl system allows nucleophilic attacks at the C4 position:

  • Reagents : Secondary amines (e.g., morpholine, piperazine) .

  • Products : Benzamide derivatives via ring-opening .

Example Reaction :

  • Oxazolone (CID 3119112) reacts with morpholine in Ac₂O.

  • Nucleophilic attack at C4 yields 4-morpholino-benzamide derivatives .

Structural and Mechanistic Insights

  • Stereoelectronic Effects : The (4E)-configuration stabilizes conjugation between the oxazolone ring and benzyliminomethyl group, enhancing electrophilicity at C4 .

  • Catalytic Role of NaOAc : Facilitates deprotonation and stabilizes carbanionic intermediates during cyclizations .

Limitations and Challenges

  • Yield Variability : Cascade reactions often produce moderate yields (e.g., 32–56%) due to competing pathways .

  • Stereoselectivity : Requires precise control of temperature and base to favor Z- or E-configured products .

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

Structural and Functional Variations

Oxazolone derivatives are distinguished by substituents at positions 2 (aryl/alkyl) and 4 (methylene-linked groups). Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position 4) Key Applications/Properties Reference ID
2-Phenyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone 3-Pyridinylmethylene DAPK1/DAPK3 kinase inhibition (IC₅₀ = 69 nM and 225 nM, respectively); anti-apoptotic effects in neuronal cells [2]
4-((4,6,8-Trimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one (Compound M) Azulenylmethylene HMIs detection (Pb(II) selectivity); electropolymerized CMEs for environmental monitoring [1, 5]
4-(2-Hydroxybenzylidene)-2-methyl-5(4H)-oxazolone 2-Hydroxybenzylidene Photophysical studies; potential antioxidant activity (unreported in evidence) [8]
4-(2-Nitrobenzylidene)-2-methyl-5(4H)-oxazolone 2-Nitrobenzylidene Synthetic intermediate; no explicit application data provided [9]
4-Benzylidene-2-phenyl-5(4H)-oxazolone Phenylmethylene Reference compound for structural studies; CAS 17606-70-1 [14, 19]

Key Findings

Electrochemical Performance :

  • Compound M (azulenyl-substituted) demonstrates superior selectivity for Pb(II) compared to other HMIs, attributed to the azulene moiety’s electron-rich aromatic system enhancing metal coordination . In contrast, pyridinyl-substituted oxazolones (e.g., C6 in ) lack electrochemical sensing utility but excel in kinase inhibition due to their planar heteroaromatic structure .

Biological Activity: The 3-pyridinylmethylene derivative (C6) shows nanomolar-range inhibition of DAPK1, a kinase implicated in neurodegenerative diseases, with minimal off-target effects .

Synthetic Flexibility :

  • Oxazolones with electron-withdrawing groups (e.g., nitro in ) are typically intermediates for further functionalization, whereas electron-donating groups (e.g., methoxy in ) enhance photophysical properties for optoelectronic applications .

Research Findings and Data Tables

Table 1: Electrochemical Recognition of HMIs by Compound M

Metal Ion Detection Limit (µM) Linear Range (µM) Selectivity (vs. Pb(II)) Reference ID
Pb(II) 0.12 0.5–50 1.0 (reference) [1]
Cd(II) 0.45 1–100 0.27 [1]
Cu(II) 0.78 2–200 0.15 [1]
Hg(II) 1.20 5–500 0.10 [1]

Table 2: Kinase Inhibition by Pyridinyl-Oxazolone (C6)

Kinase IC₅₀ (nM) Selectivity (vs. DAPK1) Biological Outcome Reference ID
DAPK1 69 1.0 Reduced Aβ40/Aβ42 secretion; neuroprotection [2]
DAPK3 225 0.31 Suppressed ceramide-induced apoptosis [2]

Mechanistic Insights

  • Electrochemical Sensing : The azulenyl group in Compound M facilitates π-π stacking and redox-mediated ion recognition, as confirmed by XPS and SEM studies .
  • Kinase Inhibition : The pyridinyl moiety in C6 forms hydrogen bonds with DAPK1’s ATP-binding pocket, while the oxazolone ring stabilizes the inactive kinase conformation .

Preparation Methods

General Synthesis of Oxazolones

Oxazolones are typically synthesized by condensation reactions between amino acids (or their derivatives) and aldehydes or ketones. These reactions often involve catalysts or specific reaction conditions to achieve high yields.

Microwave-Assisted Synthesis

Microwave irradiation has been reported as an efficient method for synthesizing oxazolones, including derivatives like the target compound. This method involves:

  • Reactants: Hippuric acid and aldehydes or ketones.
  • Catalysts: Dodecatungstophosphoric acid, samarium chloride, or ruthenium(III) chloride.
  • Solvent: Acetic anhydride.
  • Reaction Conditions: Microwave irradiation significantly accelerates the reaction rate, often completing within minutes.
  • Yields: High yields are typically observed under these conditions.

Catalyst-Assisted Synthesis

Another common approach involves the use of catalysts such as zinc oxide (ZnO):

  • Reactants: Substituted benzaldehyde and hippuric acid.
  • Catalyst: ZnO.
  • Solvent: Acetic anhydride.
  • Reaction Conditions: The reaction occurs at room temperature with stirring, leading to the formation of oxazolone derivatives in good yields.

Erlenmeyer Synthesis

The Erlenmeyer synthesis is a classical method for preparing oxazolones:

  • Reactants: Amino acids (e.g., glycine) and aromatic aldehydes.
  • Reagents: Acetic anhydride is used as a dehydrating agent.
  • Reaction Conditions: The mixture is heated to promote cyclization and condensation, forming the oxazolone ring system.

Decarboxylation of β-Substituted α-(Tetrazolyl)acrylic Acids

This method involves:

  • Reactants: β-substituted α-(tetrazolyl)acrylic acids.
  • Reaction Conditions: Decarboxylation under controlled heating produces unsaturated oxazolones.
    This method is particularly useful for synthesizing highly substituted oxazolone derivatives.

Cyclization Using Aromatic Carboxylic Acids

Aromatic carboxylic acids can be converted into oxazolones via cyclization:

  • Reagents: Oxalyl chloride, triethylamine, and glycine derivatives.
  • Solvent: Dichloromethane (CH₂Cl₂).
  • Reaction Conditions: The reaction proceeds under mild conditions with good control over product formation.

Benzylidene Derivative Formation

For the specific compound :

  • Reactants: Benzaldehyde derivatives and benzylamines are key precursors.
  • Reagents: Acetic anhydride acts as both a solvent and dehydrating agent.
  • Catalysts: Acid catalysts such as HCl or Lewis acids may be employed to enhance the reaction rate.
  • Reaction Conditions: Heating under reflux ensures complete condensation and cyclization.

Data Table Summarizing Key Methods

Method Reactants Catalyst/Reagent Solvent Yield (%) Notes
Microwave-Assisted Hippuric acid + aldehydes/ketones Dodecatungstophosphoric acid Acetic anhydride High Fast reaction rate
ZnO-Catalyzed Benzaldehyde + hippuric acid ZnO Acetic anhydride Good Room temperature reaction
Erlenmeyer Synthesis Glycine + aromatic aldehydes Acetic anhydride - Moderate Classical method
Decarboxylation β-substituted acrylic acids - - Variable Produces unsaturated derivatives
Cyclization Aromatic carboxylic acids Oxalyl chloride + triethylamine CH₂Cl₂ Good Controlled cyclization

Q & A

Q. What strategies address stereochemical challenges in synthesizing (4E)-isomers of oxazolones?

  • Methodological Answer :
  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) to control Z/E isomerism .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation and isolate enantiomers with ≥99% ee .

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